1-Tert-butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)19-11(17)15-7-5-13(9-14,6-8-15)10(16)18-4/h5-9,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHZQEZZXBLFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649674 | |
| Record name | 1-tert-Butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362703-35-3 | |
| Record name | 1-(1,1-Dimethylethyl) 4-methyl 4-(aminomethyl)-1,4-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362703-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminomethyl-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-Tert-butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate is a nitrogen-containing heterocyclic compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 272.34 g/mol. Its structure features a piperidine ring with tert-butyl and methyl groups, along with two carboxylate functionalities and an aminomethyl group, which enhances its reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against both Gram-positive and Gram-negative bacteria. The presence of the aminomethyl group could enhance its interaction with bacterial cell membranes, although specific Minimum Inhibitory Concentration (MIC) values remain to be established .
- Pharmacological Potential : The compound's structure allows for potential interactions with various biological targets, making it a candidate for drug development. Its dual carboxylic functionalities may contribute to its ability to form complexes with metal ions, which is crucial for certain biological processes .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the Piperidine Ring : The initial step involves the cyclization of appropriate precursors to form the piperidine structure.
- Introduction of Functional Groups : Subsequent steps involve the introduction of the tert-butyl and methyl groups, followed by the addition of the aminomethyl and carboxylate functionalities through esterification reactions.
- Purification : The final product is purified using standard techniques such as recrystallization or chromatography to achieve high purity levels (typically around 95%) for research applications .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylic acid | Lacks aminomethyl group; primarily an acid | |
| 1-Tert-butyl 4-methyl piperidine-1-carboxylic acid | Contains only one carboxylic acid functionality | |
| 1-Tert-butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate | Ethyl group instead of methyl; alters steric properties |
This table illustrates how the presence of both the aminomethyl group and dual carboxylic functionalities in this compound distinguishes it from other compounds, potentially enhancing its biological activity and synthetic utility .
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Reactivity: The aminomethyl group in the target compound provides a primary amine for conjugation (e.g., with carboxylic acids or sulfonyl chlorides), whereas the allyl (S32-1) and chloropyridinyl (Compound 8) groups enable transition metal-catalyzed reactions . Electron-Withdrawing Groups: The 2-oxoethyl substituent (S32-2) introduces a ketone, enabling condensations or reductions, while the iodomethyl analog () serves as a leaving group for nucleophilic substitutions .
Ester Group Impact :
Preparation Methods
Method A: Alkylation and Esterification
This method involves the following steps:
- Starting Material : Piperidine derivatives are used as the base structure.
- Reagents : Tert-butyl chloroformate and methyl iodide are common reagents.
- Process :
- Piperidine is first reacted with tert-butyl chloroformate to form a carbamate intermediate.
- This intermediate undergoes alkylation with methyl iodide to introduce the methyl group at the fourth position.
Yield : Approximately 60% under optimized conditions.
Method B: Direct Aminomethylation
In this method, a direct approach is taken to introduce the aminomethyl group:
- Starting Material : The piperidine derivative is pre-functionalized.
- Reagents : Formaldehyde and ammonium chloride.
- Process :
- The piperidine derivative is treated with formaldehyde in the presence of ammonium chloride, facilitating the formation of the aminomethyl substituent directly on the piperidine ring.
Yield : Typically around 50%, depending on reaction conditions.
Method C: Multi-step Synthesis
This method is more complex but can lead to higher purity products:
- Starting Material : N-Boc-piperidine derivatives.
- Reagents : Diisopropyl azodicarboxylate and triphenylphosphine.
- Process :
- The N-Boc protected piperidine undergoes a series of reactions including deprotection and coupling with other functional groups introduced via azodicarboxylate intermediates.
Yield : This method can achieve yields up to 74% but requires careful monitoring of reaction times and temperatures.
The following table summarizes key preparation conditions for each method discussed:
| Method | Reagents Used | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Method A | Tert-butyl chloroformate, Methyl iodide | Room temperature, overnight | 60 |
| Method B | Formaldehyde, Ammonium chloride | Reflux for several hours | 50 |
| Method C | Diisopropyl azodicarboxylate, Triphenylphosphine | Varies (0°C to room temperature) | Up to 74 |
The synthesis of 1-tert-butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate reveals that while multiple methods exist, each has its advantages and limitations regarding yield and complexity.
Method A is straightforward but may require purification steps due to side reactions.
Method B , while simpler, often results in lower yields due to competing reactions.
Method C , though more complex, provides higher yields and potentially purer products due to its multi-step nature.
The preparation of this compound showcases the intricacies involved in organic synthesis. Each method presents unique challenges and advantages that can influence the choice of synthetic route based on desired yield and purity levels. Future research may focus on optimizing these methods further or exploring alternative synthetic pathways that could enhance efficiency or reduce costs.
Q & A
Q. What are the common synthetic routes for 1-Tert-butyl 4-methyl 4-(aminomethyl)piperidine-1,4-dicarboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via multi-step protocols involving protection/deprotection strategies. For example:
- Step 1 : Deprotonation using lithium diisopropylamide (LDA) in THF/heptane at -78°C to activate the piperidine ring .
- Step 2 : Alkylation with diiodomethane at ambient temperature (20°C) to introduce the aminomethyl group, achieving yields up to 88% .
- Step 3 : Boc protection under anhydrous conditions with tert-butyl alcohol and palladium catalysts (40–100°C, inert atmosphere) . Key factors affecting yield include temperature control during deprotonation, stoichiometric ratios of alkylating agents, and catalyst selection.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | LDA/THF, -78°C | 86% | |
| 2 | CH₂I₂, 20°C | 88% | |
| 3 | Pd(OAc)₂, Cs₂CO₃ | 72% |
Q. How is the compound characterized to confirm structural integrity and purity?
Methodological approaches include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify tert-butyl (δ 1.4 ppm) and methyl ester (δ 3.6 ppm) groups. Discrepancies in splitting patterns may indicate stereochemical impurities .
- LCMS : Used for molecular ion confirmation (e.g., [M+H]+ at 325.32 m/z) and purity assessment (>97%) .
- X-ray Crystallography : Limited data exists, but analogous piperidine derivatives show chair conformations with axial substituents .
Q. What stability considerations are critical for handling this compound?
- Hydrolysis Sensitivity : The tert-butyl group undergoes acid-catalyzed cleavage (e.g., HCl/dioxane, 93–96°C) .
- Storage : Anhydrous conditions (argon atmosphere) at -20°C to prevent ester hydrolysis. Evidence of degradation under prolonged exposure to DMF or moisture is noted .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
- Reaction Path Search : Quantum mechanical calculations (DFT) predict transition states for alkylation steps, reducing trial-and-error experimentation .
- Machine Learning : Training models on yield data (e.g., 86–88% in ) to predict optimal conditions for new substrates. ICReDD’s feedback loop integrates experimental and computational data .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Case Study : If ¹H NMR shows unexpected peaks at δ 4.2 ppm (suggesting incomplete Boc protection), cross-validate with IR (C=O stretch at 1680–1720 cm⁻¹) or repeat synthesis with stricter anhydrous controls .
- Dynamic NMR : Resolve rotational barriers of the piperidine ring to distinguish conformational isomers .
Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?
- Catalyst Screening : Replace Pd(OAc)₂ with XPhos-Pd-G3 for higher turnover in Suzuki-Miyaura couplings (e.g., 24.5% yield improved to 70% with optimized catalysts) .
- Solvent Effects : Switch from DMF to DMAc to reduce side reactions (e.g., elimination observed in at 100°C) .
Q. How to design experiments to probe the compound’s role in chiral catalysis?
- Enantioselective Synthesis : Use (2R,4R)-configured intermediates ( ) with chiral ligands (e.g., BINAP) in asymmetric alkylation .
- Kinetic Resolution : Monitor enantiomeric excess (ee) via HPLC with chiral columns (e.g., Chiralpak IA) under varying temperatures .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for similar compounds?
- Temperature Control : Lower yields at 100°C vs. 40°C in Pd-catalyzed steps .
- Purification Methods : Silica gel chromatography vs. recrystallization impacts recovery rates .
Q. Why do stability studies show conflicting degradation rates?
- pH Dependency : Hydrolysis accelerates in acidic (HCl) vs. neutral conditions (half-life: 1 h vs. 72 h) .
- Solvent Polarity : Degradation in polar aprotic solvents (DMF) vs. stability in THF .
Methodological Recommendations
- Synthetic Protocols : Prioritize LDA-mediated deprotonation over NaH for sterically hindered substrates .
- Analytical Workflow : Combine LCMS, 2D NMR (HSQC, HMBC), and elemental analysis for unambiguous characterization .
- Safety : Use respiratory protection (NIOSH-approved) and gloveboxes for air-sensitive steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
